

N-Cyclopropylethenesulfonamide: Synthesis Pathways, Mechanisms, and Protocol Design

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Compound of Interest

Compound Name:	N-Cyclopropylethenesulfonamide
CAS No.:	625105-85-3
Cat. No.:	B2606897

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Abstract **N-Cyclopropylethenesulfonamide** (CAS: 625105-85-3) is a highly versatile chemical building block featuring a cyclopropyl group and a vinyl sulfonamide warhead. It is extensively utilized in the development of targeted covalent inhibitors and as a robust Michael acceptor in bioconjugation chemistry. This technical guide provides an in-depth mechanistic analysis and a self-validating experimental protocol for its synthesis.

Mechanistic Pathway: The One-Pot Sulfonylation-Elimination Cascade

The synthesis of N-substituted ethenesulfonamides from primary amines typically bypasses the need for pre-formed vinyl sulfonyl chloride, which is highly unstable and difficult to isolate. Instead, the reaction utilizes 2-chloroethanesulfonyl chloride as a bifunctional precursor [1].

The transformation is a tandem, one-pot process driven by an organic base (typically Triethylamine, TEA):

- **Nucleophilic Acyl Substitution (Sulfonylation):** The primary amine (cyclopropylamine) attacks the electrophilic sulfur atom of 2-chloroethanesulfonyl chloride. The displacement of the

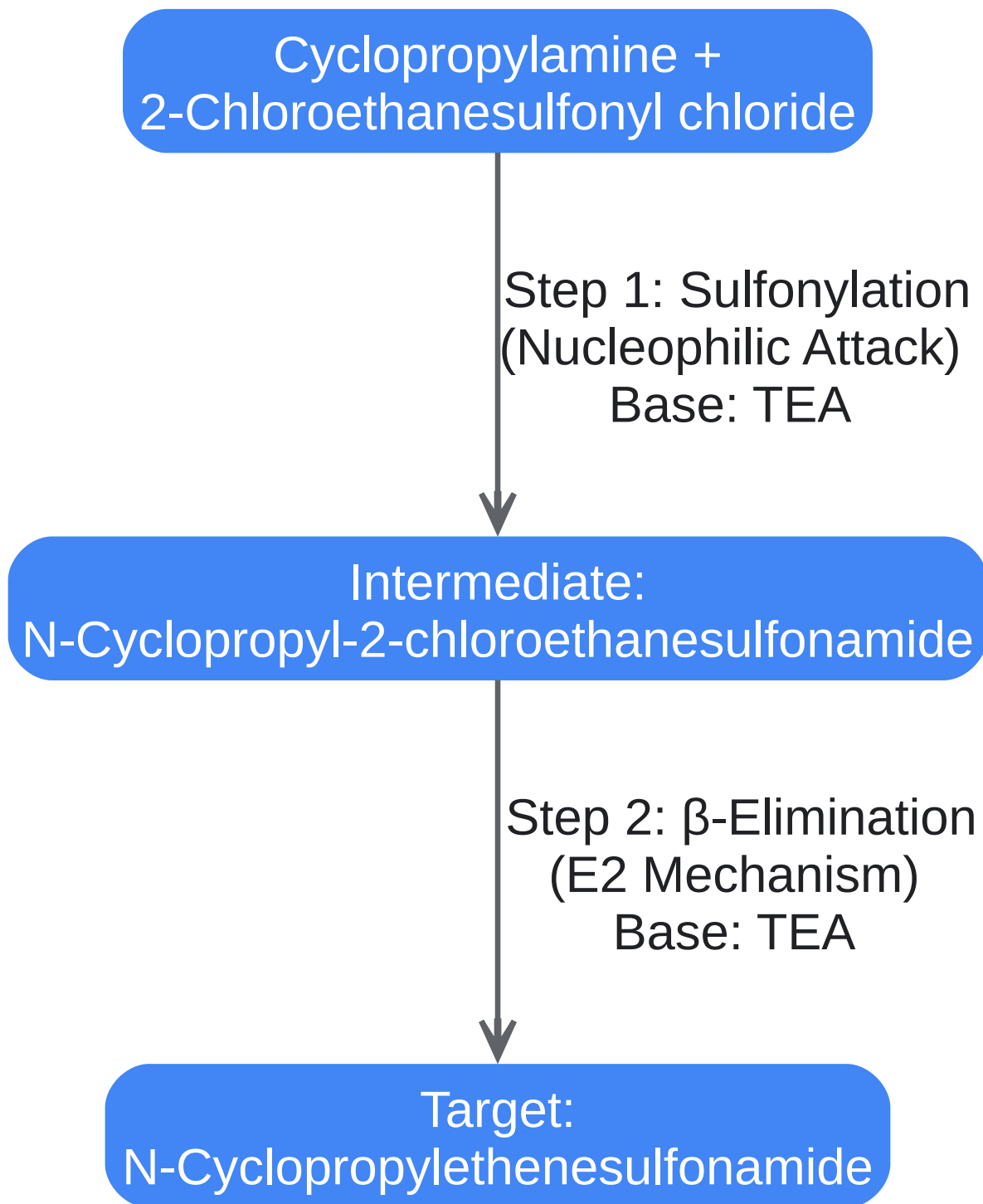
chloride ion yields the intermediate N-cyclopropyl-2-chloroethanesulfonamide.

- Base-Promoted

-Elimination (E2): A second equivalent of base abstracts the acidic

-proton adjacent to the sulfonyl group. The electron pair cascades to form a carbon-carbon double bond, expelling the

-chloride leaving group to generate the terminal vinyl moiety [2].



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Tandem sulfonation and base-promoted elimination pathway.

Causality in Experimental Design (E-E-A-T Insights)

To ensure a self-validating and high-yielding system, every reagent and condition must be logically justified:

- **Temperature Control (0 °C to Room Temperature):** The initial sulfonylation is highly exothermic. Performing the addition at 0 °C suppresses the formation of bis-sulfonamides and prevents the premature thermal polymerization of the resulting vinyl sulfonamide [3].
- **Stoichiometry of the Base (3.0 Equivalents):** TEA serves a dual purpose. One equivalent acts as an acid scavenger to neutralize the HCl generated during sulfonylation. A second equivalent is consumed during the E2 elimination. The third equivalent ensures a basic environment is maintained to drive the equilibrium fully toward the elimination product.
- **Solvent Selection (Dichloromethane, DCM):** DCM is an aprotic, non-nucleophilic solvent that provides excellent solubility for both the polar precursors and the intermediate, without competing for the highly electrophilic sulfonyl chloride [4].

Quantitative Data and Optimization

The following table summarizes the optimization landscape for synthesizing aliphatic vinylsulfonamides, demonstrating why the DCM/TEA system is considered the gold standard in synthetic workflows.

Solvent	Base (Equivalents)	Temperature Profile	Reaction Time	Average Yield (%)	Primary Byproducts
DCM	TEA (3.0 eq)	0 °C → RT	4 - 6 h	75 - 85%	Trace bis-sulfonamide
THF	DIPEA (3.0 eq)	0 °C → RT	8 - 12 h	60 - 70%	Unreacted intermediate
DMF	K ₂ CO ₃ (4.0 eq)	RT	12 - 16 h	< 50%	Michael addition adducts
DCM	Pyridine (3.0 eq)	0 °C → RT	12 h	55 - 65%	Pyridinium salts

Step-by-Step Experimental Protocol

This protocol is designed to be a self-validating workflow. In-process monitoring via TLC or LC-MS is critical between Phase 3 and Phase 4 to confirm the complete conversion of the intermediate to the final ethenesulfonamide [2].

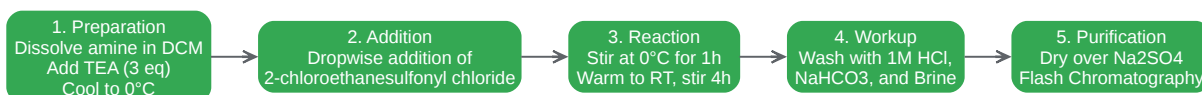
Reagents Required:

- Cyclopropylamine (1.0 eq, 10 mmol, 0.57 g)
- 2-Chloroethanesulfonyl chloride (1.1 eq, 11 mmol, 1.80 g)
- Triethylamine (TEA) (3.0 eq, 30 mmol, 3.03 g / 4.18 mL)
- Anhydrous Dichloromethane (DCM) (40 mL)

Step-by-Step Methodology:

- Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Add cyclopropylamine (10 mmol) and anhydrous DCM (30 mL).

- **Basification & Cooling:** Add TEA (30 mmol) to the solution. Submerge the flask in an ice-water bath and allow it to cool to 0 °C for 15 minutes.
- **Electrophile Addition:** Dissolve 2-chloroethanesulfonyl chloride (11 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes using an addition funnel. (Causality check: Dropwise addition prevents localized heating and suppresses bis-alkylation).
- **Reaction Propagation:** Stir the mixture at 0 °C for 1 hour. Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours.
- **In-Process Validation:** Sample the reaction and analyze via TLC (Hexane:EtOAc 3:1). The intermediate should be fully consumed, showing a single major spot for the vinyl sulfonamide.
- **Quenching & Workup:** Dilute the reaction with an additional 20 mL of DCM. Wash the organic layer sequentially with 1M aqueous HCl (2 × 20 mL) to remove excess amine and TEA, saturated aqueous NaHCO₃ (20 mL), and brine (20 mL).
- **Purification:** Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, Hexane/EtOAc gradient) to afford pure **N-cyclopropylethenesulfonamide**.



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Standardized one-pot workflow for vinyl sulfonamide synthesis.

Analytical Characterization Signatures

Validation of the synthesized **N-cyclopropylethenesulfonamide** requires confirming the presence of both the cyclopropyl ring and the terminal vinyl group.

- LC-MS (ESI+): Expected[M+H]⁺ m/z = 148.04.
- ¹H NMR (CDCl₃, 400 MHz):
 - Vinyl Protons: A characteristic ABX spin system. The internal alkene proton (to the sulfonyl) appears as a doublet of doublets (dd) around 6.4 - 6.6 ppm. The terminal alkene protons () appear as two distinct doublets (trans and cis couplings) around 5.9 - 6.2 ppm.

- Amine Proton: Broad singlet (br s) around 4.5 - 5.0 ppm (exchangeable with D₂O).
- Cyclopropyl Protons: The methine proton (CH-N) appears as a multiplet around 2.2 - 2.5 ppm. The methylene protons (CH₂) appear as distinct multiplets around 0.6 - 0.8 ppm.

References

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